Expanded Reactivity: Three Reactive Sites vs. Two in Unsubstituted Analogs
α-Dimethylaminophenylacetonitrile (target) is susceptible to nucleophilic attack at three distinct positions—α-hydrogen, nitrile carbon, and α-carbon—whereas unsubstituted phenylacetonitrile reacts only at the α-hydrogen or nitrile carbon [1]. In side-by-side experiments with potassium amide in liquid ammonia, the target compound underwent alkylation at the α-hydrogen, addition to the nitrile carbon, and displacement of the nitrile group from the α-carbon, while phenylacetonitrile showed exclusively α-hydrogen abstraction and nitrile addition pathways [1].
| Evidence Dimension | Number of nucleophile-accessible electrophilic sites |
|---|---|
| Target Compound Data | 3 reactive sites (α-H, C≡N carbon, α-carbon); all three reactivities experimentally demonstrated with KNH₂/NH₃, n-BuLi, and Grignard reagents [1]. |
| Comparator Or Baseline | Phenylacetonitrile: 2 reactive sites (α-H, C≡N carbon); no α-carbon displacement observed under identical conditions [1]. |
| Quantified Difference | 50% increase in accessible reaction pathways; the α-carbon displacement pathway is unique to the α-aminonitrile scaffold. |
| Conditions | Reactions with potassium amide in liquid ammonia, n-butyllithium in diethyl ether, and Grignard reagents; products confirmed by independent synthesis and elemental analysis. |
Why This Matters
This reactivity divergence directly dictates synthetic route design—reactions intended for simple benzylation at the α-position may yield unexpected dehydrocyanation or amino ketone products if generic phenylacetonitrile procedures are applied to this compound.
- [1] Gene F. Morris and Charles R. Hauser. Reactions of α-Dimethylaminophenylacetonitrile and Its Ethylation Product with Basic or Nucleophilic Reagents. Journal of the American Chemical Society, 1962, 84(8), 1520–1526. DOI: 10.1021/ja00867a036. View Source
